molecular formula C21H19NO5 B2836112 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097934-60-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2836112
CAS No.: 2097934-60-4
M. Wt: 365.385
InChI Key: XXMPHXLWKRFUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The substituent at the amide nitrogen is a 2-hydroxyethyl chain attached to a 4-(furan-2-yl)phenyl moiety. The benzodioxine scaffold contributes rigidity, likely influencing molecular conformation and receptor binding .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-16(14-7-9-15(10-8-14)17-6-3-11-25-17)12-22-21(24)20-13-26-18-4-1-2-5-19(18)27-20/h1-11,16,20,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMPHXLWKRFUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan derivative, which can be synthesized through the condensation of appropriate aldehydes and ketones in the presence of acid catalysts. The phenyl group is then introduced via electrophilic aromatic substitution reactions.

The benzodioxine moiety can be synthesized through cyclization reactions involving catechol derivatives and appropriate dihalides. The final step involves coupling the furan-phenyl intermediate with the benzodioxine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl), while nucleophilic substitution may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, potentially influencing metabolic pathways. Research indicates that compounds with similar structures exhibit notable biological activities such as anti-inflammatory and anticancer effects .

Case Study: Anticancer Activity
A study highlighted the anticancer properties of 1,4-benzodioxane derivatives, demonstrating significant cytotoxic effects against cancer cell lines. The unique structural characteristics of these compounds enhance their efficacy as potential anticancer agents .

Organic Synthesis

Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in organic synthesis .

Example Reactions

  • Oxidation: The compound can be oxidized using potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
  • Reduction: Reduction reactions can yield alcohols or amines using reagents like sodium borohydride.
  • Substitution: Electrophilic substitution can introduce functional groups onto the aromatic rings .

Material Science

Development of Novel Materials
The unique electronic and optical properties of this compound make it suitable for applications in material science. Research is ongoing to explore its potential in developing advanced materials for electronics and photonics .

Antifungal Activity

Research has indicated that derivatives of this compound exhibit significant antifungal activity against various pathogens such as Aspergillus flavus and Penicillium expansum. The findings suggest that certain derivatives maintain high activity at low concentrations, highlighting their potential use in antifungal treatments .

Mechanism of Action

The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a 2,3-dihydro-1,4-benzodioxine-2-carboxamide backbone with several analogs. Key differences lie in the substituents on the amide nitrogen:

Compound Name Substituent on Amide Nitrogen Key Features
Target Compound 2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl Furan ring (aromatic), hydroxyethyl (H-bond donor/acceptor)
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2-(4-sulfamoylphenyl)ethyl Sulfamoyl group (polar, H-bonding), ethyl linker
4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide 2-phenylethyl with 4-methylphenylsulfonyl Sulfonyl group (electron-withdrawing), phenylethyl (lipophilic)
N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-nitrophenyl Nitro group (electron-withdrawing), aromatic

Physicochemical Properties (Inferred)

  • Lipophilicity : The furan-containing target compound is moderately lipophilic due to the aromatic furan and benzodioxine cores. In contrast, the sulfamoyl analog is more hydrophilic, while the nitrophenyl derivative has higher lipophilicity due to the nitro group’s electron-withdrawing nature.
  • Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to the sulfonyl and nitro analogs .
  • The sulfamoyl group in provides additional H-bond acceptors/donors, which could improve target affinity.

Crystallographic and Supramolecular Considerations

The benzodioxine core’s rigidity may promote ordered crystal packing. Hydrogen-bonding patterns, as analyzed via graph-set theory , likely differ among analogs:

  • Target Compound : Hydroxyethyl and furan groups could form intermolecular H-bonds, leading to layered or helical packing.
  • Nitrophenyl Derivative : The nitro group’s planar geometry might favor π-stacking, reducing solubility but enhancing thermal stability.

Pharmacological Implications (Based on Structural Analogues)

While direct activity data for the target compound is unavailable, insights can be drawn from related structures:

  • Dihydropyridines (e.g., AZ257 and AZ331 ) : These calcium channel blockers share substituted phenyl and carboxamide motifs, suggesting the target compound might interact with ion channels or enzymes requiring aromatic recognition.

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 2097934-60-4) is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a furan ring, a phenyl group, and a benzodioxine moiety, suggests various biological activities that merit detailed exploration.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The furan and benzodioxine moieties may enhance its binding affinity to these targets, potentially leading to modulation of various biological processes.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The presence of the furan and phenyl groups may contribute to this activity by interacting with microbial cell membranes or essential enzymes.
  • Antioxidant Properties : Compounds containing furan rings are often associated with antioxidant activities. This property could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, particularly against targets involved in inflammatory pathways or cancer progression. The specific interactions at the molecular level require further investigation through structure-activity relationship (SAR) studies.

Study on Anthelmintic Activity

A recent study explored a library of compounds for anthelmintic properties using Caenorhabditis elegans as a model organism. While this compound was not specifically tested, related compounds showed promising results against helminths, suggesting similar potential for this compound based on its structural analogs .

Enzymatic Inhibition Studies

In vitro assays have demonstrated that compounds structurally related to this compound can inhibit key enzymes involved in disease pathways. For instance, derivatives have shown IC50_{50} values in the low micromolar range against various targets . This suggests that further optimization of the compound could yield effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including condensation of furan-2-yl phenyl precursors with hydroxyethylamine derivatives, followed by benzodioxine ring formation. Carboxamide coupling is achieved using reagents like EDCI/HOBt under inert conditions. Optimization strategies include:

  • Solvent selection (DMF improves yield over THF or DCM)
  • Temperature control (40°C optimal for coupling)
  • Catalyst screening (palladium for cross-couplings). Purification via ethanol/water recrystallization or silica chromatography enhances purity. Table 1: Optimization of Carboxamide Coupling
ParameterTested RangeOptimal ConditionYield Improvement
SolventDMF, THF, DCMDMF15% → 82%
Temperature (°C)0, 25, 40, reflux4082% → 89%
CatalystEDCI, DCC, NoneEDCI/HOBt50% → 82%

Q. How is the molecular structure characterized, and what spectroscopic techniques confirm its identity?

Structural confirmation uses:

  • ¹H/¹³C NMR to resolve furan (δ 7.4–7.6 ppm) and benzodioxine protons.
  • FT-IR for amide C=O stretch (~1650 cm⁻¹).
  • HRMS for exact mass validation.
  • X-ray crystallography to resolve stereochemistry in the hydroxyethyl group. 2D NMR (COSY, HSQC) maps connectivity between moieties.

Q. What initial biological screening approaches are recommended for assessing antimicrobial or anticancer potential?

Standard protocols include:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Dose-response curves to establish potency. Positive controls (e.g., doxorubicin for anticancer) validate assay reliability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?

SAR strategies include:

  • Substituent variation on the phenyl or benzodioxine rings to modulate lipophilicity.
  • Bioisosteric replacement (e.g., replacing furan with thiophene).
  • Metabolic stability assays (e.g., liver microsomes) to guide derivatization. Table 2: Impact of Substituents on IC₅₀ (Cancer Cell Lines)
Substituent PositionGroupIC₅₀ (μM)Notes
Benzodioxine C-6-OCH₃12.3Improved solubility
Phenyl C-4-NO₂5.8Enhanced potency

Q. What methodologies resolve contradictions in biological activity data across assay systems (e.g., in vitro vs. in vivo)?

Discrepancies may arise from metabolic instability or tissue penetration differences. Recommended approaches:

  • Orthogonal validation : Use SPR binding assays alongside cell-based systems.
  • Pharmacokinetic profiling : Assess plasma protein binding and microsomal stability.
  • Multivariate analysis (PCA) to identify confounding variables.
  • Genetic knockdown (CRISPR/Cas9) to isolate target pathways.

Q. How can computational tools predict binding affinity and guide target identification?

  • Molecular docking (AutoDock Vina) models interactions with targets (e.g., kinases, GPCRs).
  • MD simulations (GROMACS) assess binding stability over time.
  • QSAR models correlate substituent properties with activity.
  • ADMET prediction (SwissADME) optimizes drug-likeness. Example: Docking scores ≤-8.0 kcal/mol suggest strong binding to EGFR.

Q. What experimental design principles minimize variability in synthetic or biological assays?

  • DoE (Design of Experiments) : Use factorial designs to test solvent, temperature, and catalyst interactions.
  • Positive/Negative Controls : Include reference compounds in every assay plate.
  • Replication : Triplicate measurements to assess intra-assay variability.
  • Blinding : Randomize sample processing to reduce bias.

Data Contradiction Analysis

  • Case Study : Discrepant IC₅₀ values in in vitro vs. in vivo models may stem from poor bioavailability.
    Resolution :
    • Perform hepatic microsome assays to identify metabolic hotspots.
    • Modify labile groups (e.g., hydroxyl → methyl ether) to enhance stability.
    • Re-test in xenograft models with pharmacokinetic monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.